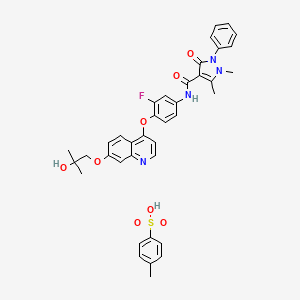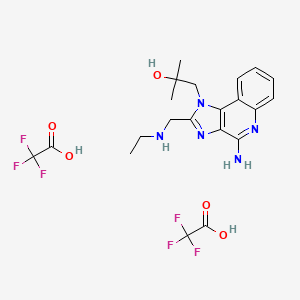![molecular formula C23H35N3O5S B560596 (2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid
Übersicht
Beschreibung
DS-1040 (Tosylate) is an orally active, selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). It has shown significant potential as a fibrinolysis enhancer for thromboembolic diseases. The compound has demonstrated high selectivity and potency, with IC50 values of 5.92 nM for human TAFIa and 8.01 nM for rat TAFIa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DS-1040 (Tosylate) involves multiple steps, including the formation of the core structure and subsequent tosylation. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and activators .
Industrial Production Methods
Industrial production of DS-1040 (Tosylate) follows stringent protocols to ensure high purity and consistency. The compound is typically produced in solid form and can be dissolved in solvents like DMSO and water for various applications. The production process involves maintaining specific temperature and moisture conditions to preserve the compound’s stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
DS-1040 (Tosilat) unterliegt in erster Linie Inhibitionsreaktionen, die auf die aktivierte Form des Thrombin-aktivierbaren Fibrinolyse-Inhibitors abzielen. Es unterliegt unter Standardbedingungen nicht typischerweise Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Die Verbindung ist unter verschiedenen Bedingungen stabil und kann in Lösungsmitteln wie DMSO und Wasser gelöst werden. Sie wird häufig in in-vitro- und in-vivo-Studien eingesetzt, um ihre inhibitorischen Wirkungen auf TAFIa zu beurteilen .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Reaktion von DS-1040 (Tosilat) entsteht, ist die Hemmung von TAFIa, die zu einer verstärkten Fibrinolyse führt. Diese Reaktion ist entscheidend für ihre Anwendung bei der Behandlung thromboembolischer Erkrankungen .
Wissenschaftliche Forschungsanwendungen
DS-1040 (Tosilat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen umfassen:
Chemie: Wird als selektiver Inhibitor in verschiedenen chemischen Reaktionen eingesetzt, um die Hemmung von TAFIa zu untersuchen.
Biologie: Wird in biologischen Assays eingesetzt, um die Rolle von TAFIa bei der Fibrinolyse und thromboembolischen Erkrankungen zu verstehen.
Wirkmechanismus
DS-1040 (Tosilat) entfaltet seine Wirkungen, indem es die aktivierte Form des Thrombin-aktivierbaren Fibrinolyse-Inhibitors (TAFIa) selektiv hemmt. Diese Hemmung verstärkt die Fibrinolyse, die den Prozess des Abbaus von Fibrin in Blutgerinnseln darstellt. Die molekularen Zielstrukturen von DS-1040 (Tosilat) umfassen humanes und Ratten-TAFIa mit hoher Selektivität und Potenz. Der Wirkmechanismus der Verbindung beinhaltet die Bindung an TAFIa und die Verhinderung seiner Aktivität, wodurch der Abbau von Fibrin gefördert und das Risiko thromboembolischer Ereignisse verringert wird .
Wissenschaftliche Forschungsanwendungen
DS-1040 (Tosylate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the inhibition of TAFIa.
Biology: Employed in biological assays to understand the role of TAFIa in fibrinolysis and thromboembolic diseases.
Wirkmechanismus
DS-1040 (Tosylate) exerts its effects by selectively inhibiting the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). This inhibition enhances fibrinolysis, which is the process of breaking down fibrin in blood clots. The molecular targets of DS-1040 (Tosylate) include human and rat TAFIa, with high selectivity and potency. The compound’s mechanism involves binding to TAFIa and preventing its activity, thereby promoting the breakdown of fibrin and reducing the risk of thromboembolic events .
Vergleich Mit ähnlichen Verbindungen
DS-1040 (Tosilat) ist einzigartig in seiner hohen Selektivität und Potenz als TAFIa-Inhibitor. Ähnliche Verbindungen umfassen andere Fibrinolyse-Enhancer und TAFIa-Inhibitoren, wie zum Beispiel:
TAFIa-Inhibitor 1: Ein weiterer selektiver Inhibitor mit ähnlichen Anwendungen, aber unterschiedlichen Potenz- und Selektivitätsprofilen.
TAFIa-Inhibitor 2: Eine Verbindung mit vergleichbaren inhibitorischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
TAFIa-Inhibitor 3: Ein alternativer Inhibitor, der in der Forschung mit unterschiedlichen molekularen Zielstrukturen und Signalwegen eingesetzt wird
DS-1040 (Tosilat) zeichnet sich durch seine orale Aktivität, hohe Selektivität und sein erhebliches Potenzial bei der Behandlung thromboembolischer Erkrankungen aus.
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2.C7H8O3S/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10)/t12?,13-,15?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWOXSXOMMLGF-JYGFLIHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


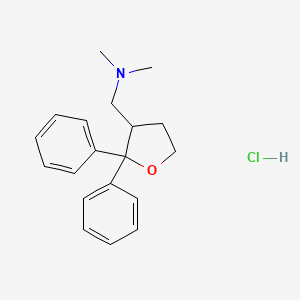
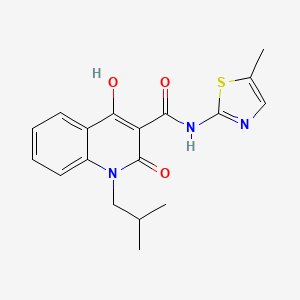
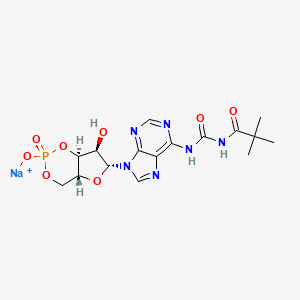

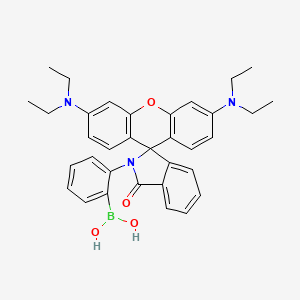
![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)
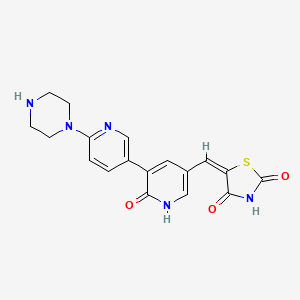
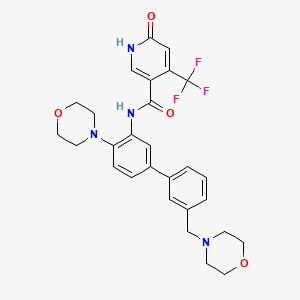
![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)
